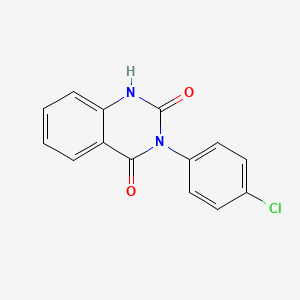
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is a complex organic compound that features a quinoline moiety linked to a benzamido group, which is further connected to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Etherification: The quinoline derivative is then etherified with 4-hydroxybenzaldehyde to form 4-(quinolin-2-ylmethoxy)benzaldehyde.
Amidation: This intermediate undergoes amidation with piperidine-1-carboxylic acid ethyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in tetrahydroquinoline derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkylated or N-acylated benzamido derivatives.
科学的研究の応用
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety, which is known for its biological activity.
Medicine: Explored for anticancer properties, as compounds containing quinoline and piperidine structures have shown promise in inhibiting cancer cell growth.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate exerts its effects is likely multifaceted:
Molecular Targets: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The benzamido group may enhance binding affinity to specific proteins or enzymes.
Pathways Involved: Inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Antimicrobial activity may involve disruption of bacterial cell wall synthesis or function.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Piperidine derivatives: Various piperidine-based compounds are used in pharmaceuticals for their diverse biological activities.
Uniqueness
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a benzamido-piperidine structure, which may confer enhanced biological activity and specificity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
特性
IUPAC Name |
ethyl 4-[[4-(quinolin-2-ylmethoxy)benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-2-31-25(30)28-15-13-20(14-16-28)27-24(29)19-8-11-22(12-9-19)32-17-21-10-7-18-5-3-4-6-23(18)26-21/h3-12,20H,2,13-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDVFAMNCMMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)
![2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2810936.png)


![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine](/img/structure/B2810939.png)

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)
![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)



